molecular formula C18H15N3O6S B10873983 Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B10873983
M. Wt: 401.4 g/mol
InChI Key: OPZJRHQYCMBIHA-UHFFFAOYSA-N
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Description

Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a benzothiazole moiety, a dihydropyridine ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole derivatives with dihydropyridine intermediates under controlled conditions. The reaction often employs catalysts such as piperidine and solvents like ethanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxopyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H15N3O6S/c1-10(22)21(18-19-13-6-4-5-7-14(13)28-18)20-8-11(16(24)26-2)15(23)12(9-20)17(25)27-3/h4-9H,1-3H3

InChI Key

OPZJRHQYCMBIHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC2=CC=CC=C2S1)N3C=C(C(=O)C(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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